molecular formula C13H8FN3O2 B2731811 5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 932177-92-9

5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No. B2731811
M. Wt: 257.224
InChI Key: MTEDZZRWBFGIFC-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a chemical compound . It has been synthesized by condensation of dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid .


Synthesis Analysis

The synthesis of this compound involves the condensation of dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid . A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .


Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 325.22 . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D .

Scientific Research Applications

1. Fluorescent Molecules for Optical Applications

  • Application Summary: Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications. They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
  • Methods of Application: The study identified a family of PPs as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . The PPs bearing simple aryl groups allow good solid-state emission intensities .
  • Results or Outcomes: After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of dyes decreased by 89–94%, measured at their maximum wavelength . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

2. Anti-Inflammatory and Antifungal Agents

  • Application Summary: Pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their anti-inflammatory and antifungal activities .
  • Methods of Application: A three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs in a single step .
  • Results or Outcomes: The synthesized compounds showed promising results against C. albicans, A. niger, A. fumigates, P. chrysogenum and F. oxysporum .

3. Fluorophores for Studying Intracellular Processes

  • Application Summary: Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications, including studying the dynamics of intracellular processes .
  • Methods of Application: The study identified a family of pyrazolo[1,5-a]pyrimidines as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The compounds bearing simple aryl groups allow good solid-state emission intensities .
  • Results or Outcomes: After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of dyes decreased by 89–94%, measured at their maximum wavelength . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Future Directions

The future directions for this compound could involve further exploration of its optical applications, given its simpler and greener synthetic methodology and tunable photophysical properties .

properties

IUPAC Name

5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-9-3-1-8(2-4-9)10-7-11(13(18)19)17-12(16-10)5-6-15-17/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEDZZRWBFGIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=CC=NN3C(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

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